1H-1,2,3-Triazole-1-ethanol
Overview
Description
1H-1,2,3-Triazole-1-ethanol is a nitrogen-containing heterocyclic compound with the molecular formula C4H7N3O. This compound is part of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug discovery and other scientific research areas.
Mechanism of Action
Target of Action
1H-1,2,3-Triazole-1-ethanol, also known as 2-(1H-1,2,3-TRIAZOL-1-YL)ETHANOL, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . This makes it a versatile compound with potential for various biological activities.
Mode of Action
The mode of action of this compound is based on its interaction with its targets. For instance, triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
This compound affects the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. By inhibiting its biosynthesis, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Triazoles are generally known for their low toxicity and favorable pharmacokinetic and pharmacodynamic characteristics .
Result of Action
The result of the action of this compound is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells, demonstrating its potential as an antifungal agent .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other substances.
Biochemical Analysis
Biochemical Properties
1H-1,2,3-Triazole-1-ethanol plays a crucial role in biochemical reactions, particularly due to its ability to interact with a variety of enzymes and proteins. It has been found to exhibit antimicrobial, antitumoral, and antiviral properties . The compound interacts with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), inhibiting their activities and thereby affecting neurotransmission . Additionally, this compound can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cytotoxic effects in cancer cells by disrupting the function of β-tubulin, a protein involved in cell division . This disruption leads to cell cycle arrest and apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activities. For instance, its interaction with AChE and BuChE involves hydrogen bonding with key amino acids in the enzyme’s active site, leading to enzyme inhibition . Additionally, the compound can activate or inhibit signaling pathways by binding to receptors or other signaling molecules, thereby altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activities and persistent changes in gene expression . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antimicrobial and antitumoral activities . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophilic nature . Additionally, the compound can interact with transporters and binding proteins, facilitating its uptake and distribution within specific tissues . These interactions can affect the compound’s localization and accumulation, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm, where it interacts with various enzymes and proteins . It can also localize to specific organelles, such as the mitochondria, where it may affect mitochondrial function and energy metabolism . Post-translational modifications and targeting signals can direct the compound to specific cellular compartments, enhancing its specificity and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,3-Triazole-1-ethanol can be synthesized through several methods, including the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the cycloaddition of azides and alkynes in the presence of a copper catalyst, typically copper(I) iodide, under mild conditions. The reaction is highly regioselective and yields the desired triazole product with high efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for the efficient production of the compound on a large scale, with good functional group tolerance and high yields .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,3-Triazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for halogenation reactions.
Major Products:
Oxidation: Formation of 1H-1,2,3-Triazole-1-carboxylic acid.
Reduction: Formation of dihydro-1H-1,2,3-triazole derivatives.
Substitution: Formation of 1H-1,2,3-Triazole-1-alkyl or aryl derivatives.
Scientific Research Applications
1H-1,2,3-Triazole-1-ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,3-Triazole-1-ethanol can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring and exhibits distinct chemical and biological properties.
1H-1,2,3-Triazole-4-carboxylic acid: This compound has a carboxyl group at the 4-position, which alters its reactivity and applications.
1-Phenyl-1H-1,2,3-Triazole: The presence of a phenyl group enhances its hydrophobicity and potential interactions with biological targets.
Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a triazole ring, which allows for versatile chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
2-(triazol-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHVUMMJMYKRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433662 | |
Record name | 1H-1,2,3-Triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74731-63-8 | |
Record name | 1H-1,2,3-Triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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